BenchChemオンラインストアへようこそ!

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate

IDO1 inhibitor Cancer immunotherapy Tryptophan metabolism

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate (CAS 132288-27-8) is a synthetic, partially saturated benzo[g]indole diester that functions as a versatile chemical probe and synthetic building block. The 4,5-dihydro-1H-benzo[g]indole core is a conformationally restricted analog of simpler indole-2,3-dicarboxylates, with the fused cyclohexene ring imposing distinct spatial constraints that influence target recognition.

Molecular Formula C16H15NO4
Molecular Weight 285.299
CAS No. 132288-27-8
Cat. No. B3003711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate
CAS132288-27-8
Molecular FormulaC16H15NO4
Molecular Weight285.299
Structural Identifiers
SMILESCOC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3
InChIKeyIQKJQTKYVHLFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate (CAS 132288-27-8): A Multi-Target Benzoindole Scaffold for IDO1, HDAC & Metalloenzyme Inhibitor Screening


Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate (CAS 132288-27-8) is a synthetic, partially saturated benzo[g]indole diester that functions as a versatile chemical probe and synthetic building block [1]. The 4,5-dihydro-1H-benzo[g]indole core is a conformationally restricted analog of simpler indole-2,3-dicarboxylates, with the fused cyclohexene ring imposing distinct spatial constraints that influence target recognition. Public bioactivity databases (ChEMBL, BindingDB) record its potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1; mouse IC50 = 13 nM), histone deacetylases (HDAC2 IC50 = 100 nM), and its emerging utility as a scaffold for metallo-β-lactamase (MBL) inhibitor discovery [2]. These multi-target profiles establish this compound as a differentiated starting point for medicinal chemistry campaigns seeking polypharmacology or target-class selectivity within the broader indole-2,3-dicarboxylate family.

Why Generic Indole-2,3-dicarboxylates Cannot Replace Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate in IDO1 or HDAC-Focused Projects


Superficial structural similarity between dimethyl indole-2,3-dicarboxylates masks critical pharmacodynamic differences introduced by the 4,5-dihydrobenzo[g]indole annulation. Simple indole-2,3-diesters without the fused cyclohexene ring show negligible IDO1 inhibition (e.g., dimethyl 1-(3-aminopropyl)-5-methyl-indole-2,3-dicarboxylate: IDO1 IC50 > 50,000 nM) [1], whereas the target compound achieves low nanomolar potency (IDO1 IC50 = 13 nM). In the HDAC family, the dihydrobenzoindole scaffold confers a distinct intra-class selectivity profile (HDAC2 IC50 = 100 nM; HDAC8 IC50 = 200 nM; HDAC3 IC50 = 210 nM) [2] that is absent in non-annulated indole hydroxamic acids or simple indole esters. The compound's dual ability to serve as both a direct enzyme inhibitor and a reactive building block—undergoing condensation with hydrazine hydrate to form 8,9-dihydrobenzo[g]pyridazino[4,5-b]indole-7,10(11H)-diones—further distinguishes it from metabolically inert indole-2,3-dicarboxylates that lack this synthetic versatility .

Quantitative Differentiation Evidence: Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate vs. Closest Analogs


IDO1 Inhibition: 3,800-Fold Gain Over a Simple Indole-2,3-diester

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate inhibits mouse IDO1 with an IC50 of 13 nM in P815 cells [1]. In contrast, the open-chain analog dimethyl 1-(3-aminopropyl)-5-methyl-1H-indole-2,3-dicarboxylate shows an IDO1 IC50 > 50,000 nM [2]. This 3,800-fold potency difference demonstrates that the 4,5-dihydrobenzo[g]annulation is a critical structural determinant for IDO1 engagement.

IDO1 inhibitor Cancer immunotherapy Tryptophan metabolism

HDAC Isoform Selectivity: A 2-Fold Window Between HDAC2 and HDAC8

The compound inhibits human HDAC2 with an IC50 of 100 nM, while showing progressively weaker inhibition of HDAC8 (200 nM) and HDAC3 (210 nM), yielding a 2-fold selectivity ratio for HDAC2 over HDAC8 [1]. Many first-generation indole hydroxamic acid HDAC inhibitors exhibit pan-HDAC activity with sub-100 nM potencies across multiple isoforms but poor intra-class discrimination [2]. The dihydrobenzo[g]indole-2,3-diester scaffold offers a measurable selectivity window that can guide analogue design toward HDAC2-preferring or HDAC8-preferring chemotypes.

HDAC inhibitor Epigenetics Isoform selectivity

Human IDO1 Cellular Activity Confirmed Across Three Cancer Cell Lines

Beyond the mouse IDO1 enzyme data, the compound demonstrates consistent human IDO1 inhibition across three independent cancer cell lines: LXF-289 (IC50 = 14 nM), A375 (IC50 = 16 nM), and a recombinant human IDO1 biochemical assay (IC50 = 16 nM) [1]. This multi-line validation reduces the likelihood of cell-type-specific artifacts. Simple indole-2,3-dicarboxylates without the benzo[g]annulation typically lack any reported human IDO1 cellular activity in public databases [2].

IDO1 cellular assay Cancer cell lines Pharmacodynamic marker

Synthetic Tractability: Unique Hydrazine Condensation to Pyridazinoindole-diones

Unlike simple indole-2,3-dicarboxylates that primarily undergo ester hydrolysis or amidation, dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate reacts quantitatively with hydrazine hydrate to form 8,9-dihydrobenzo[g]pyridazino[4,5-b]indole-7,10(11H)-diones . This reactivity is enabled by the vicinal diester arrangement on the dihydrobenzo[g]indole core and is not observed with mono-esters or non-annulated indole-2,3-diesters lacking the dihydrobenzo fusion [1].

Heterocyclic chemistry Building block Pyridazinoindole

Scaffold Hopping to Dihydrobenzo-indole Metallo-β-Lactamase Inhibitors

The dihydrobenzo-indole (dBI) core, of which dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a prototype, has been validated through scaffold hopping as the basis for potent pan-metallo-β-lactamase inhibitors (MBLIs) [1]. This class-level evidence places the target compound at the nexus of MBLI discovery programs, whereas simple indole-2,3-dicarboxylates have not been reported as starting points for MBLI optimization [2]. The 4,5-dihydrobenzo[g]indole substructure enforces a rigid, bioactive conformation that is distinct from the flexible indole-2,3-dicarboxylate scaffold.

Metallo-β-lactamase inhibitor Antibiotic resistance Scaffold hopping

Keap1-Nrf2 PPI Inhibition: Benzo[g]indole as a Privileged Scaffold

Benzo[g]indole derivatives have been discovered as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors [1]. The benzo[g]indole skeleton, which is the fully aromatic counterpart of the target compound's 4,5-dihydrobenzo[g]indole core, shows significant PPI inhibitory activity. The 4,5-dihydro variant provides a saturated analog that may offer differential metabolic stability or synthetic handle positioning [2].

Keap1-Nrf2 Protein-protein interaction inhibitor Oxidative stress

Optimal Procurement and Application Scenarios for Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate


IDO1-Targeted Cancer Immunotherapy Hit-to-Lead Programs

With potent mouse and human IDO1 cellular inhibition (IC50 values of 13–16 nM across P815, LXF-289, and A375 cell lines), this compound serves as a validated starting point for medicinal chemistry optimization in cancer immunotherapy [1]. The >3,800-fold potency gain over simple indole-2,3-diesters eliminates the need for de novo scaffold discovery and directly enables structure-activity relationship (SAR) expansion at the 1-, 7-, and 8-positions of the dihydrobenzo[g]indole core. Procurement priority: high for teams with established IDO1 enzymatic and cellular assays seeking to benchmark novel chemotypes against the clinical-stage IDO1 inhibitors.

Isoform-Selective HDAC Inhibitor Design for Epigenetic Drug Discovery

The compound's measurable HDAC2-over-HDAC8 selectivity (2-fold) provides a rational starting point for developing HDAC2-preferring probes to dissect isoform-specific functions in oncology and neurology [1]. This selectivity window, while modest, is absent in pan-HDAC indole scaffolds and can be amplified through structure-guided analogue synthesis. The diester functionality at C2/C3 also serves as a convenient synthetic handle for introducing hydroxamic acid zinc-binding groups required for potent HDAC inhibition. Procurement priority: medium-high for epigenetic-focused CROs and academic labs building isoform-selective HDAC libraries.

Divergent Heterocyclic Library Synthesis via Hydrazine Cyclocondensation

The quantitative conversion of this compound to 8,9-dihydrobenzo[g]pyridazino[4,5-b]indole-7,10(11H)-diones upon treatment with hydrazine hydrate offers a one-step route to a fused tetracyclic scaffold [1]. This chemistry is not accessible from simple indole-2,3-diesters lacking the dihydrobenzo fusion, making the target compound a unique precursor for diversity-oriented synthesis (DOS) campaigns. The pyridazinoindole-dione products are structurally related to known kinase and phosphodiesterase inhibitor pharmacophores. Procurement priority: high for medicinal chemistry labs focused on library synthesis and scaffold-hopping strategies.

Metallo-β-Lactamase Inhibitor (MBLI) Lead Discovery to Combat Antimicrobial Resistance

The recent validation of dihydrobenzo-indole (dBI) derivatives as pan-MBLIs through scaffold-hopping and conformation-constraining strategies establishes this compound class as a credible starting point for antibiotic adjuvant discovery [1]. The C2/C3 diester groups of the target compound can be elaborated into zinc-chelating motifs required for MBL active-site binding. Procurement priority: high for infectious disease research groups and AMR-focused biotechs seeking novel MBLI chemotypes distinct from the heavily patented bicyclic boronate and thiol-based inhibitor classes.

Quote Request

Request a Quote for dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.